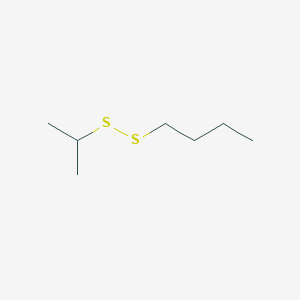
Isopropyl n-butyl disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl n-butyl disulphide: is an organic compound with the molecular formula C7H16S2 . It belongs to the class of disulphides, which are characterized by the presence of a sulfur-sulfur bond (S-S). This compound is also known by other names such as 1-(Isopropyldisulfanyl)butane and Butyl 1-methylethyl disulfide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl n-butyl disulphide can be synthesized through the reaction of isopropyl thiol with n-butyl thiol in the presence of an oxidizing agent. The reaction typically involves the formation of a disulphide bond between the two thiol groups. The reaction conditions often include a mild oxidizing agent such as hydrogen peroxide or iodine in an organic solvent like ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the thiol precursors. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl n-butyl disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols.
Substitution: The disulphide bond can be cleaved and substituted by nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or amines can attack the disulphide bond under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isopropyl thiol and n-butyl thiol.
Substitution: Various substituted disulphides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Isopropyl n-butyl disulphide is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds. It serves as a precursor for the synthesis of more complex disulphides and thiols .
Biology and Medicine: In biological research, disulphides like this compound are studied for their role in redox biology and their potential as antioxidants. They are also investigated for their ability to modulate protein function through thiol-disulphide exchange reactions .
Industry: The compound finds applications in the production of specialty chemicals, including flavors and fragrances. It is also used in the formulation of certain types of rubber and plastic additives .
Mécanisme D'action
The primary mechanism of action of isopropyl n-butyl disulphide involves the cleavage of the disulphide bond, leading to the formation of thiol intermediates. These thiol intermediates can participate in various biochemical reactions, including thiol-disulphide exchange reactions. The compound can also generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress .
Comparaison Avec Des Composés Similaires
Dimethyl disulphide: A simpler disulphide with two methyl groups.
Diphenyl disulphide: A more complex disulphide with two phenyl groups.
Diethyl disulphide: A disulphide with two ethyl groups.
Uniqueness: Isopropyl n-butyl disulphide is unique due to its specific combination of isopropyl and n-butyl groups, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it suitable for specific industrial applications .
Propriétés
Numéro CAS |
72437-53-7 |
|---|---|
Formule moléculaire |
C7H16S2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
1-(propan-2-yldisulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-4-5-6-8-9-7(2)3/h7H,4-6H2,1-3H3 |
Clé InChI |
HODYAASMHKKQBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCSSC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


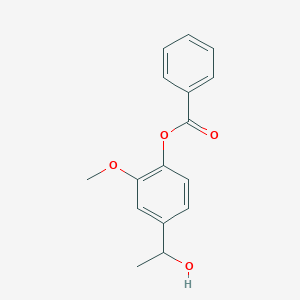
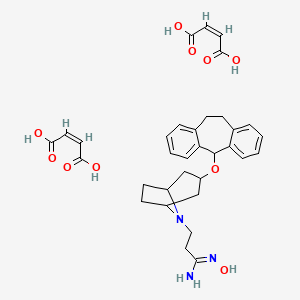

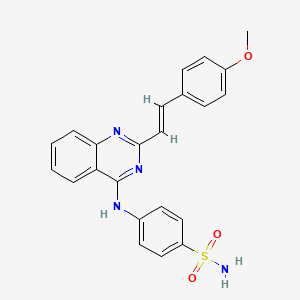
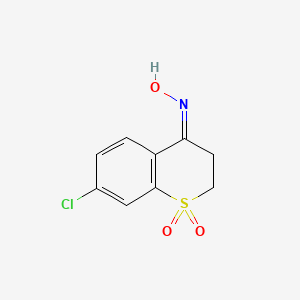
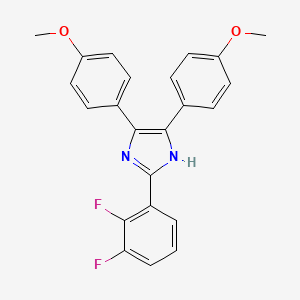
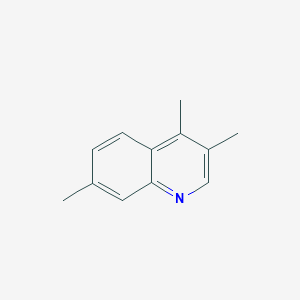
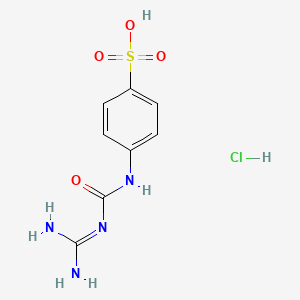
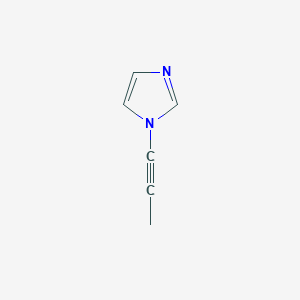
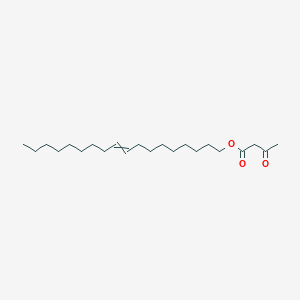
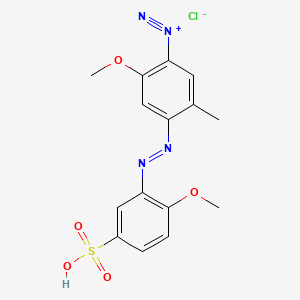
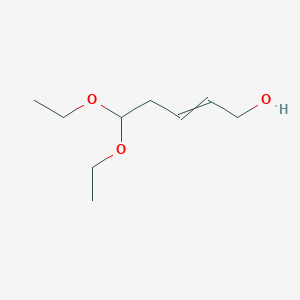

![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)
